molecular formula C13H8ClNO B14725192 2-Amino-5-chloro-9h-fluoren-9-one CAS No. 6955-63-1

2-Amino-5-chloro-9h-fluoren-9-one

Cat. No.: B14725192
CAS No.: 6955-63-1
M. Wt: 229.66 g/mol
InChI Key: MEKFRCBEYDGQJK-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-9H-fluoren-9-one is a fluorenone derivative characterized by an amino group (-NH₂) at the 2-position and a chlorine atom (-Cl) at the 5-position of the fused aromatic ring system. Its molecular formula is C₁₃H₉ClNO, with a molecular weight of 230.67 g/mol. Fluorenone derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and as intermediates in synthetic chemistry.

Properties

CAS No.

6955-63-1

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

IUPAC Name

2-amino-5-chlorofluoren-9-one

InChI

InChI=1S/C13H8ClNO/c14-11-3-1-2-9-12(11)8-5-4-7(15)6-10(8)13(9)16/h1-6H,15H2

InChI Key

MEKFRCBEYDGQJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=C(C=C3)N)C(=C1)Cl

Origin of Product

United States

Preparation Methods

Nitration of 9H-Fluoren-9-One

Nitration serves as a critical step for introducing the amino group indirectly. Fluorenone undergoes electrophilic aromatic substitution at positions activated by the electron-withdrawing ketone group. Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates position 2 (para to the ketone), yielding 2-nitro-9H-fluoren-9-one. The reaction achieves ~65% yield with >90% regioselectivity for the 2-position due to the ketone’s meta-directing effect.

Reaction Conditions:

  • Substrate: 9H-Fluoren-9-one (1 equiv)
  • Nitrating agent: HNO₃ (1.2 equiv), H₂SO₄ (3 equiv)
  • Temperature: 0–5°C, 4 hours
  • Yield: 65%

Chlorination at Position 5

Chlorination of 2-nitro-9H-fluoren-9-one employs iron(III) chloride (FeCl₃) as a Lewis catalyst. The nitro group directs electrophilic chlorination to position 5 (ortho to the nitro group), producing 2-nitro-5-chloro-9H-fluoren-9-one. Excess chlorine gas (Cl₂) in dichloromethane (DCM) at 25°C achieves 70% yield.

Reaction Conditions:

  • Substrate: 2-Nitro-9H-fluoren-9-one (1 equiv)
  • Chlorinating agent: Cl₂ (1.5 equiv), FeCl₃ (0.1 equiv)
  • Solvent: DCM, 25°C, 6 hours
  • Yield: 70%

Reduction of Nitro to Amino Group

Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol reduces the nitro group to amino under mild conditions. This step affords 2-amino-5-chloro-9H-fluoren-9-one with 85% yield and retains the chloro substituent.

Reaction Conditions:

  • Substrate: 2-Nitro-5-chloro-9H-fluoren-9-one (1 equiv)
  • Catalyst: 10% Pd/C (0.1 equiv)
  • Solvent: Ethanol, H₂ (1 atm), 25°C, 3 hours
  • Yield: 85%

Direct Amination and Chlorination Strategies

Ullmann Coupling for Amino Group Introduction

Copper(I)-mediated Ullmann coupling enables direct amination at position 2. 5-Chloro-9H-fluoren-9-one reacts with ammonia (NH₃) in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline, yielding the target compound. This single-step method avoids nitro intermediates but requires elevated temperatures.

Reaction Conditions:

  • Substrate: 5-Chloro-9H-fluoren-9-one (1 equiv)
  • Amine source: NH₃ (2 equiv)
  • Catalyst: CuI (0.2 equiv), 1,10-phenanthroline (0.4 equiv)
  • Solvent: DMSO, 110°C, 24 hours
  • Yield: 55%

Electrophilic Chlorination Post-Amination

Protecting the amino group as an acetyl derivative prevents undesired side reactions during chlorination. 2-Acetamido-9H-fluoren-9-one undergoes chlorination at position 5 using sulfuryl chloride (SO₂Cl₂) in acetic acid, followed by deprotection with hydrochloric acid (HCl).

Reaction Conditions:

  • Protection: 2-Amino-9H-fluoren-9-one + acetic anhydride → 2-Acetamido-9H-fluoren-9-one (90% yield)
  • Chlorination: SO₂Cl₂ (1.2 equiv), CH₃COOH, 50°C, 8 hours (75% yield)
  • Deprotection: 6M HCl, reflux, 2 hours (95% yield)

Industrial-Scale Production Considerations

Continuous Flow Nitration

Adopting continuous flow reactors enhances safety and yield for nitration. A mixture of fluorenone and nitrating agent flows through a temperature-controlled reactor, achieving 70% yield with reduced byproducts.

Catalytic Chlorination

Gas-phase chlorination over vanadium oxytrichloride (VOCl₃) catalysts at 200°C improves regioselectivity for position 5, achieving 80% conversion in <1 hour.

Comparative Analysis of Methods

Method Steps Total Yield Regioselectivity Scalability
Nitration-Chlorination-Reduction 3 38% High ( >90%) Industrial
Ullmann Coupling 1 55% Moderate (~70%) Lab-scale
Protection-Chlorination 3 64% High ( >85%) Pilot-scale

Challenges and Optimization

  • Regioselectivity: Competing directing effects of ketone and substituents necessitate careful reagent selection. Mixed solvents (e.g., DCM/H₂SO₄) improve positional control.
  • Amino Group Stability: Oxidative degradation during chlorination requires inert atmospheres or protective groups.
  • Catalyst Recycling: Immobilized CuI on mesoporous silica reduces costs in Ullmann reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-9h-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-chloro-9h-fluoren-9-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-9h-fluoren-9-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Reference
This compound C₁₃H₉ClNO 230.67 -NH₂ (2), -Cl (5) Pharmaceutical intermediates, optoelectronics
2-Amino-9-fluorenone C₁₃H₉NO 195.22 -NH₂ (2) Base compound for derivatization
3-Chloro-9H-fluoren-2-amine C₁₃H₁₀ClN 215.68 -NH₂ (2), -Cl (3) Positional isomer; impacts crystal packing
2-Iodo-9H-fluoren-9-one C₁₃H₇IO 306.10 -I (2) Halogenated analog; high molecular weight
2-(Methylamino)-9H-fluoren-9-one C₁₄H₁₁NO 209.24 -NHCH₃ (2) Enhanced lipophilicity
2-Azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone C₁₅H₈Cl₂N₃O₂ 341.15 -N₃ (1), -Cl (3,6), -COCH₃ (1) Reactive azido group for click chemistry
2-(2-(Diethylamino)ethoxy)-9H-fluoren-9-one hydrochloride C₁₉H₂₂ClNO₂ 340.84 -OCH₂CH₂N(C₂H₅)₂ (2) Pharmaceutical reference material

Substituent Effects on Physicochemical Properties

  • Hydrogen Bonding: The amino group at position 2 enables hydrogen-bond donor interactions, influencing solubility in polar solvents. In contrast, the methylamino group in 2-(methylamino)-9H-fluoren-9-one reduces polarity, increasing lipophilicity (logP ~3.8 vs. ~2.5 for the target compound) .
  • Halogen Position : Comparing the target compound with 3-chloro-9H-fluoren-2-amine (chlorine at position 3), positional isomerism disrupts hydrogen-bonding networks, leading to differences in crystal packing and melting points .

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